2,4-bis(methylsulfanyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine
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Overview
Description
2,4-bis(methylsulfanyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a dioxin ring and substituted with two methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(methylsulfanyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with sodium methylthiolate to introduce the methylsulfanyl groups, followed by cyclization with a suitable dioxin precursor . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4-bis(methylsulfanyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2,4-bis(methylsulfanyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-bis(methylsulfanyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl groups can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring structure and have been studied for their biological activities.
Thieno[2,3-d]pyrimidines: These compounds also feature a fused ring system and have shown potential in various applications.
Pyrazolo[3,4-d]pyrimidines: These derivatives are known for their diverse biological activities and are used in medicinal chemistry.
Uniqueness
2,4-bis(methylsulfanyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine is unique due to the presence of both methylsulfanyl groups and the dioxin ring, which confer specific chemical and biological properties. This combination of features makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2648946-05-6 |
---|---|
Molecular Formula |
C8H10N2O2S2 |
Molecular Weight |
230.3 |
Purity |
95 |
Origin of Product |
United States |
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